molecular formula C15H18O3 B6150913 2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 1483926-17-5

2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B6150913
CAS No.: 1483926-17-5
M. Wt: 246.3
InChI Key:
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Description

2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid is an organic compound characterized by a spirocyclic structure. This compound features a spiro[3.3]heptane core with a carboxylic acid functional group and a methoxyphenyl substituent. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions.

    Introduction of the methoxyphenyl group: This step involves the functionalization of the spirocyclic core with a methoxyphenyl group, often through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods typically focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid
  • Spiro[3.3]heptane-2-carboxylic acid
  • 3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Uniqueness

2-(3-methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

1483926-17-5

Molecular Formula

C15H18O3

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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